molecular formula C12H17N3O3S B5600439 1-(ethylsulfonyl)-4-(3-pyridinylcarbonyl)piperazine

1-(ethylsulfonyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5600439
M. Wt: 283.35 g/mol
InChI Key: NWFUAKYTTIZZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethylsulfonyl)-4-(3-pyridinylcarbonyl)piperazine, also known as EPPI, is a chemical compound that has gained significant attention in the field of scientific research. EPPI is a piperazine-based compound that has been synthesized and studied for its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry Applications

1. Peptide Carboxyl Group Derivatization for Mass Spectrometry Analysis
Piperazine-based derivatives, such as 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine, have been utilized for the derivatization of carboxyl groups on peptides, facilitating enhanced ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique is crucial for the sensitive determination of peptides in comprehensive proteome analysis, indicating the potential application of these derivatives in proteomics and drug discovery research (Qiao et al., 2011).

2. Development of Adenosine A2B Receptor Antagonists
1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been designed and characterized as adenosine A2B receptor antagonists. These compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine, have subnanomolar affinity and high selectivity, showcasing their potential as therapeutic agents in treating diseases related to adenosine A2B receptors (Borrmann et al., 2009).

3. Novel Antidepressant Metabolism Study
The oxidative metabolism of Lu AA21004, a novel antidepressant, has been studied, revealing the involvement of various cytochrome P450 enzymes. Understanding the metabolic pathways of such compounds is crucial for drug development, especially in optimizing pharmacokinetics and minimizing drug interactions (Hvenegaard et al., 2012).

Polymer Science Applications

1. Synthesis of Hyperbranched Polymers
Hyperbranched polymers have been synthesized from 1-(2-aminoethyl)piperazine and divinyl sulfone. These polymers, with multiamino groups, show potential for applications in various fields, including drug delivery systems and water purification technologies (Yan & Gao, 2000).

Analytical Chemistry Applications

1. Enhancing Proteomic Analysis Sensitivity
The derivatization of peptides with piperazine derivatives, as previously mentioned, not only improves ionization efficiency but also facilitates the identification of proteins from complex samples, such as brain tissue. This application is vital for understanding protein functions and interactions in biological systems, thereby contributing to the advancement of molecular biology and disease diagnostics (Qiao et al., 2011).

properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-2-19(17,18)15-8-6-14(7-9-15)12(16)11-4-3-5-13-10-11/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFUAKYTTIZZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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